molecular formula C12H13FN4 B8504184 8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No. B8504184
M. Wt: 232.26 g/mol
InChI Key: CZWCKTBCJKUAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Molecular Formula

C12H13FN4

Molecular Weight

232.26 g/mol

IUPAC Name

8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H13FN4/c13-9-5-3-8(4-6-9)10-2-1-7-17-11(10)15-12(14)16-17/h3-6,10H,1-2,7H2,(H2,14,16)

InChI Key

CZWCKTBCJKUAHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=NN2C1)N)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (232 mg, 1.02 mmol) in EtOH (10 mL) and aqueous HCl solution (25%, 162 L, 1.12 mmol) was hydrogenated in the presence of palladium on charcoal (10%, 232 mg, 0.22 mmol) at 50 bar and 50° C. for 18 hours. The catalyst was filtered off, washed thoroughly with EtOH and the solvent was removed from the combined filtrates. Saturated aqueous NaHCO3 solution was added to the residue. The aqueous phase was extracted with CH2Cl2, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using dichloromethane/methanol (with 10% ammonia) as eluent. The title compound was obtained as a white solid (174 mg, 74%).
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
162 L
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
232 mg
Type
catalyst
Reaction Step One
Name
Yield
74%

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